molecular formula C17H12ClNO B377095 3-chloro-N-(1-naphthyl)benzamide

3-chloro-N-(1-naphthyl)benzamide

Cat. No.: B377095
M. Wt: 281.7g/mol
InChI Key: BYFNQYKVOSWXND-UHFFFAOYSA-N
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Description

3-Chloro-N-(1-naphthyl)benzamide (CAS: 96963-51-8) is a benzamide derivative featuring a 3-chlorobenzoyl group linked to a 1-naphthylamine moiety via an amide bond .

Properties

Molecular Formula

C17H12ClNO

Molecular Weight

281.7g/mol

IUPAC Name

3-chloro-N-naphthalen-1-ylbenzamide

InChI

InChI=1S/C17H12ClNO/c18-14-8-3-7-13(11-14)17(20)19-16-10-4-6-12-5-1-2-9-15(12)16/h1-11H,(H,19,20)

InChI Key

BYFNQYKVOSWXND-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC(=CC=C3)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC(=CC=C3)Cl

Pictograms

Environmental Hazard

Origin of Product

United States

Comparison with Similar Compounds

Nitro and Halogen-Substituted Benzamides

  • 3-Chloro-N-(2-nitrophenyl)benzamide (CAS: N/A): Exhibits a planar amide group (r.m.s. deviation = 0.016 Å) with dihedral angles of 15.2° (chlorophenyl) and 8.2° (nitrophenyl) relative to the central amide . Synthesized via thionyl chloride-mediated coupling of 3-chlorobenzoic acid and 2-nitroaniline .
  • 3-Chloro-N-(2-fluorophenyl)benzamide (Polymorphs IA/IB):

    • Polymorph IA shows C–H···O/F interactions and π-stacking, while IB features distinct halogen (Cl, F) and hydrogen-bonding networks .
    • Demonstrates the role of weak interactions in dictating crystal packing and stability .

Metal-Coordinated Derivatives

  • Bis(3-chloro-N-(diethylcarbamothioyl)benzamido)nickel(II): Adopts a distorted square planar geometry with Ni(II) coordinated via S and O atoms . Crystal Monoclinic, space group P2₁/c, a = 14.601 Å, b = 8.3617 Å, c = 22.350 Å, β = 98.231°, V = 2700.7 ų .

Hydrogen Bonding and Crystal Packing

  • 3-Chloro-N-[N-(furan-2-carbonyl)-hydrazinocarbothioyl]benzamide: Forms 1D chains via N–H···O and C–H···O hydrogen bonds, with additional C–H···π interactions (H···Cg distance = 2.830 Å) . Contrasts with 3-chloro-N-(2-nitrophenyl)benzamide, where intramolecular N–H···O bonds create S(6) rings .

Comparative Data Tables

Table 1: Crystallographic Parameters of Selected Analogs

Compound Space Group a (Å) b (Å) c (Å) β (°) V (ų) Ref.
3-Chloro-N-(2-nitrophenyl)benzamide P2₁/c 12.630 14.146 6.780 105.5 1167.4
Bis(3-chloro-N-(diethylcarbamothioyl)benzamido)Ni(II) P2₁/c 14.601 8.362 22.350 98.23 2700.7

Key Findings and Implications

Structural Flexibility : The chloro-benzamide core supports diverse substituents (nitro, naphthyl, indolyl) without compromising crystallinity, enabling tailored physicochemical properties .

Halogen Interactions : While Cl···Cl contacts are rare in 3-chloro-N-(2-nitrophenyl)benzamide, other analogs (e.g., polymorphs of 3-chloro-N-(2-fluorophenyl)benzamide) show halogen-dependent packing .

Pharmacological Potential: Derivatives like JNJ-63533054 validate the scaffold’s relevance in drug discovery, particularly for CNS targets .

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